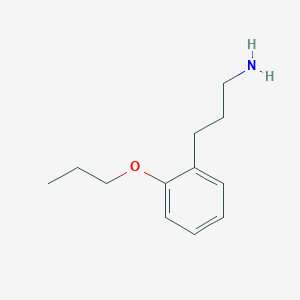

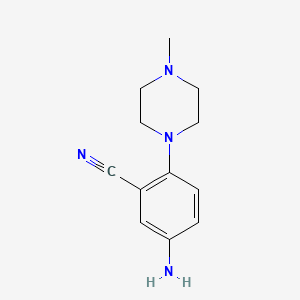

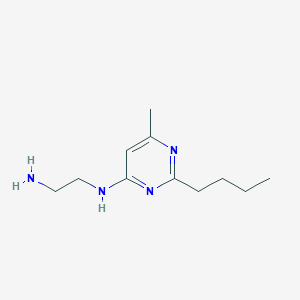

![molecular formula C7H6BrN3 B1287906 6-Bromoimidazo[1,2-a]pyridin-8-amine CAS No. 676371-00-9](/img/structure/B1287906.png)

6-Bromoimidazo[1,2-a]pyridin-8-amine

概要

説明

6-Bromoimidazo[1,2-a]pyridin-8-amine (BIPA) is an organic compound with a broad range of applications in research and industry. It is a heterocyclic compound and is widely used as a starting material for the synthesis of other compounds. BIPA has been extensively studied in recent years and has been found to have potential applications in drug discovery and development, as well as in materials science.

科学的研究の応用

Pharmaceutical Industry and Medicinal Chemistry

- In the pharmaceutical industry, 6-Bromoimidazo[1,2-a]pyridin-8-amine plays a crucial role, especially in the synthesis of active pharmaceutical ingredients (APIs). A notable application is the palladium-catalyzed Suzuki–Miyaura borylation reaction, used for preparing various active agents. This compound has been incorporated into potential anti-cancer and anti-TB agents through acid-amine coupling reactions, showing moderate activity against TB and potent efficacy in NCI-60 anti-cancer screening across nine cancer panels (Sanghavi et al., 2022).

Synthesis of Structurally Diverse Compounds

- This compound is used in synthesizing structurally diverse compounds. For example, the synthesis of 3-Aminomethyl-5-imino-8-nitro-2,3-dihydroimidazo[1,2-a]pyridines, which are valuable in searching for small molecules that can adapt to the three-dimensional binding sites of biological targets. This synthesis is suitable for preparing combinatorial libraries due to the structural diversity of primary amines available commercially (Schmid et al., 2006).

Development of Farnesyltransferase Inhibitors

- The compound has been used in synthesizing conformationally restricted farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, making them significant for therapeutic applications (Dinsmore et al., 2000).

Synthesis of N-(Pyridin-2-yl)amides and Bromoimidazopyridines

- It's also involved in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. These compounds have various potential applications in chemical and biological research (Liu et al., 2019).

Synthesis of 3-Aminoimidazo[1,2-a]pyridines

- This compound is key in synthesizing 3-Aminoimidazo[1,2-a]pyridines, which are achieved with good to excellent yields. The reaction workup for this synthesis is simple, and the ionic liquid used can be easily separated from the product and reused, highlighting its efficiency and sustainability in chemical synthesis (Shaabani et al., 2006).

Application in Microwave-Assisted Synthesis

- It is used in microwave-assisted synthesis methods, such as the one-pot synthesis of substituted 3-Bromoimidazo[1,2-a]pyridines. This method is efficient, providing good yields, and can be applied to the synthesis of related imidazoheterocycles (Patil et al., 2014).

作用機序

Target of Action

Imidazo[1,2-a]pyridines, a class of compounds to which 6-bromoimidazo[1,2-a]pyridin-8-amine belongs, are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .

Mode of Action

Imidazo[1,2-a]pyridines are known to interact with various targets in the body, leading to changes that can have therapeutic effects .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to influence a variety of biochemical pathways, leading to downstream effects that can be beneficial in the treatment of various conditions .

Result of Action

Imidazo[1,2-a]pyridines are known to have a wide range of effects at the molecular and cellular level, contributing to their therapeutic potential .

特性

IUPAC Name |

6-bromoimidazo[1,2-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrN3/c8-5-3-6(9)7-10-1-2-11(7)4-5/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHRWSCVWCCKDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(C=C(C2=N1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590485 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676371-00-9 | |

| Record name | 6-Bromoimidazo[1,2-a]pyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 6-Bromoimidazo[1,2-a]pyridin-8-amine crystallizes with three independent molecules in the asymmetric unit. Each molecule is nearly planar, with the primary amine group exhibiting pyramidal coordination. The crystal structure is stabilized by N—H⋯N hydrogen bonds between adjacent molecules. [] You can find more details about this research here:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

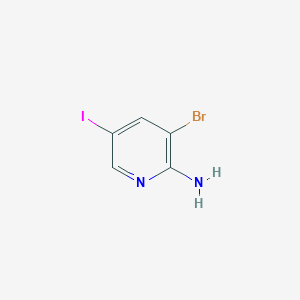

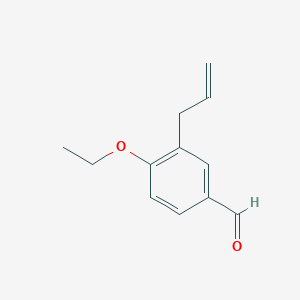

![1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B1287841.png)